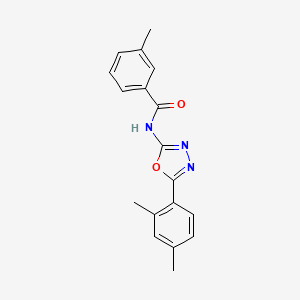

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide is a molecule that likely contains multiple functional groups, including an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom, and a benzamide moiety, which is a derivative of benzoic acid with an amide functional group. The presence of dimethyl groups suggests potential for increased hydrophobic interactions.

Synthesis Analysis

The synthesis of related oxadiazole derivatives typically involves the formation of the oxadiazole ring through cyclization reactions. For instance, the synthesis of a similar molecule, 5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-thiol, was achieved by refluxing 2,4-dimethylcarbolic acid with ethyl 2-bromoacetate, followed by a reaction with hydrazine and carbon disulfide in the presence of potassium hydroxide . This method could potentially be adapted for the synthesis of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide by incorporating the appropriate amide group at a suitable stage.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the molecule's conformational flexibility. Density Functional Theory (DFT) calculations can be used to explore the potential energy surfaces and determine the most stable conformers, as was done for a related compound, N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide . Such analysis would be relevant for understanding the molecular structure of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions, often influenced by the substituents attached to the oxadiazole ring. For example, the thermolysis of a related oxadiazoline compound led to a cascade of reactions involving carbene and other intermediates . The reactivity of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide would depend on its specific functional groups and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of methyl groups can increase hydrophobicity, potentially affecting solubility in various solvents. The herbicidal activity of a related oxadiazoline derivative suggests that oxadiazole compounds can have significant biological activities, which could also be true for the compound . Additionally, the low mammalian and environmental toxicity of some oxadiazoline derivatives could indicate a favorable safety profile for related compounds .

Scientific Research Applications

Reactions and Derivatives

The study of reactions involving compounds like N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide reveals the potential for creating a range of derivatives. For example, N,N-dimethylbenzamide diethylmercaptole reactions with active methylene compounds and amines lead to α-dimethylaminobenzylidene derivatives. This process, through cyclization reactions, can yield heterocyclic compounds such as 2-phenylimidazoline and 2,5-diphenyl-1,3,4-oxadiazole, highlighting the compound's versatility in synthesizing new chemical entities with potential applications in materials science and pharmacology (Mukaiyama & Yamaguchi, 1966).

Luminescence Sensing

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been developed for luminescence sensing of benzaldehyde derivatives. These frameworks, due to their selective sensitivity to benzaldehyde-based chemicals, demonstrate the potential of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide derivatives in environmental monitoring and analytical chemistry applications (Shi et al., 2015).

Antimicrobial and Anti-Proliferative Activities

The antimicrobial and anti-proliferative properties of 1,3,4-oxadiazole N-Mannich bases, including derivatives of N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, have been investigated. These compounds exhibit broad-spectrum antibacterial activities and potent activity against various cancer cell lines, suggesting their potential in developing new therapeutic agents (Al-Wahaibi et al., 2021).

Optoelectronic Properties

The synthesis and characterization of pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives demonstrate the compound's application in the field of optoelectronics. These derivatives, through their redox, structural, and optoelectronic properties, offer insights into the development of molecular wires and materials for electronic devices (Wang et al., 2006).

Agricultural Applications

Polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides represent another application area. By modifying the release profiles of active compounds and reducing environmental toxicity, these nanoparticles, potentially incorporating or derived from N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methylbenzamide, can improve the efficiency and safety of crop protection methods (Campos et al., 2015).

properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-5-4-6-14(10-11)16(22)19-18-21-20-17(23-18)15-8-7-12(2)9-13(15)3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTLLPFRMWVITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-((4-((5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2551861.png)

![(2Z)-2-amino-3-[(E)-[(1-methyl-1H-indol-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2551863.png)

![4-[(Cyclopent-3-en-1-yl)methoxy]-2-methylpyrimidine](/img/structure/B2551870.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)

![N-(3,4-dimethoxyphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2551881.png)

![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)